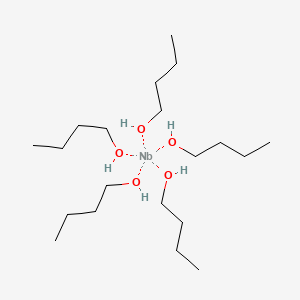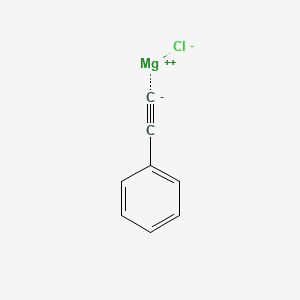![molecular formula C11H24OSi B13808377 [(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane is an organosilicon compound characterized by the presence of a cyclohexyl ring substituted with an ethoxy group and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane typically involves the reaction of a cyclohexyl derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The ethoxy group is introduced via an etherification reaction using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carbonyl compound.
Reduction: The cyclohexyl ring can be reduced to form a more saturated compound.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group yields a ketone, while reduction of the cyclohexyl ring results in a more saturated hydrocarbon.
Applications De Recherche Scientifique
[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism by which [(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The ethoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1R,3S)-3-methoxycyclohexyl]-trimethylsilane: Similar structure but with a methoxy group instead of an ethoxy group.
[(1R,3S)-3-ethoxycyclopentyl]-trimethylsilane: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
[(1R,3S)-3-ethoxycyclohexyl]-triethylsilane: Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
Uniqueness
[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane is unique due to the combination of its cyclohexyl ring, ethoxy group, and trimethylsilyl group. This combination imparts specific reactivity and properties that are not observed in similar compounds. For example, the trimethylsilyl group provides steric protection, while the ethoxy group can participate in various chemical reactions, making this compound versatile in synthetic applications.
Propriétés
Formule moléculaire |
C11H24OSi |
|---|---|
Poids moléculaire |
200.39 g/mol |
Nom IUPAC |
[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane |
InChI |
InChI=1S/C11H24OSi/c1-5-12-10-7-6-8-11(9-10)13(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11+/m0/s1 |
Clé InChI |
LOSQMSRNEYFFDJ-WDEREUQCSA-N |
SMILES isomérique |
CCO[C@H]1CCC[C@H](C1)[Si](C)(C)C |
SMILES canonique |
CCOC1CCCC(C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)

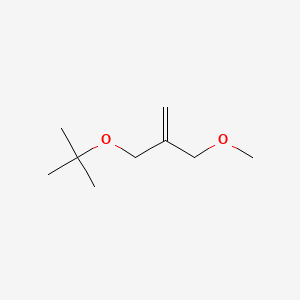

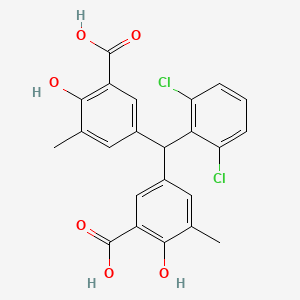

![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
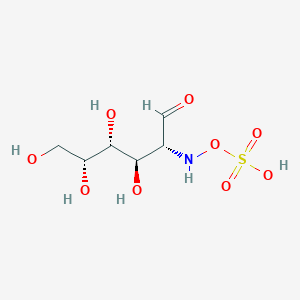
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
